molecular formula C4H6O7S B1199712 Sulfosuccinic acid CAS No. 5138-18-1

Sulfosuccinic acid

Cat. No. B1199712
Key on ui cas rn: 5138-18-1
M. Wt: 198.15 g/mol
InChI Key: ULUAUXLGCMPNKK-UHFFFAOYSA-N
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Patent
US04312631

Procedure details

652 Parts of the above rosin alcohol oxalkylation product are esterified with 98 parts of maleic anhydride at 50° to 80° C., while stirring, and after diluting the mixture with water, from 132.3 to 138.6 parts of sodium sulfite (as an aqueous solution) are introduced by stirring at 40° to 80° C. within 15 to 120 minutes, until the mixture has become clearly water-soluble. Subsequently, stirring is continued for 1 hour. The amount of water added may be in the range of from 50 to 85% by weight of the final solution.
[Compound]
Name
rosin alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[S:8]([O-:11])([O-:10])=[O:9].[Na+].[Na+].[OH2:14]>>[S:8]([CH:2]([CH2:3][C:4]([OH:14])=[O:5])[C:1]([OH:6])=[O:7])([OH:11])(=[O:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
rosin alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 40° to 80° C. within 15 to 120 minutes, until the mixture
Duration
67.5 (± 52.5) min
STIRRING
Type
STIRRING
Details
Subsequently, stirring

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S(=O)(=O)(O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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